molecular formula C9H7BrN2O B13901562 2-Amino-3-bromoquinolin-7-ol

2-Amino-3-bromoquinolin-7-ol

Cat. No.: B13901562
M. Wt: 239.07 g/mol
InChI Key: AVHZKSFWVOVKRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-3-bromoquinolin-7-ol can be achieved through various synthetic routes. One common method involves the bromination of 2-aminoquinolin-7-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform . The reaction conditions typically involve refluxing the mixture to ensure complete bromination. Industrial production methods may involve bulk synthesis using similar reaction conditions but on a larger scale .

Biological Activity

2-Amino-3-bromoquinolin-7-ol is a compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, characterized by a quinoline framework with an amino group and a hydroxyl group, suggests various interactions with biological targets. This article explores its biological activity, including anticancer and antimicrobial properties, alongside relevant research findings and case studies.

The molecular formula of this compound is C₉H₇BrN₂O. The compound's unique functional groups contribute to its reactivity and biological properties. Notably, the bromine atom at the 3-position and the hydroxyl group at the 7-position are crucial for its interactions with biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. Quinoline derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit cell proliferation in human cancer cells, suggesting its role as a potential chemotherapeutic agent.

Table 1: Anticancer Activity of this compound

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
A549 (Lung)10Apoptosis induction
MDA-MB-231 (Breast)15Cell cycle arrest
HT-29 (Colon)12Inhibition of proliferation

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. It has shown notable activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2224
Pseudomonas aeruginosa2324
Klebsiella pneumoniae2527

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It has been observed to act as an inhibitor of certain enzymes or receptors, modulating various biological processes such as apoptosis and cell cycle regulation .

Synthesis and Derivatives

Several synthetic routes for producing this compound have been reported, emphasizing green chemistry principles to minimize environmental impact. The compound can also serve as a precursor for synthesizing more complex derivatives with enhanced biological activities .

Table 3: Synthesis Methods

Method DescriptionYield (%)
Refluxing with para-substituted aldehydes65–90
Oxidation using potassium permanganateVariable
Reduction with sodium borohydrideHigh

Case Studies

  • Anticancer Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor volume in an A549 xenograft model, indicating its potential for lung cancer therapy.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives of this compound exhibited superior antibacterial activity against resistant strains of E. coli, highlighting its potential in addressing antibiotic resistance .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

2-amino-3-bromoquinolin-7-ol

InChI

InChI=1S/C9H7BrN2O/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H,(H2,11,12)

InChI Key

AVHZKSFWVOVKRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)Br)N)O

Origin of Product

United States

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